

# In-Depth Technical Guide: Anti-Angiogenic Activity of Re 80

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Re 80**

Cat. No.: **B1679242**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Re 80**, a synthetic retinoid, has demonstrated potent anti-angiogenic properties. This technical guide provides a comprehensive overview of the research surrounding **Re 80**'s anti-angiogenic activity, including available quantitative data, detailed experimental protocols for key angiogenesis assays, and an exploration of the putative signaling pathways involved. While direct research on **Re 80** is limited, this guide supplements the available information with data from the closely related synthetic retinoid, Am 80 (Tamibarotene), to provide a broader context for its potential mechanism of action and experimental validation. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of **Re 80** and similar compounds in angiogenesis-dependent diseases.

## Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-angiogenic activity of **Re 80** and its structural analog, Am 80. It is important to note that while **Re 80** has shown potent in vivo anti-angiogenic effects, detailed in vitro studies are more readily available for Am 80.

Table 1: In Vivo Anti-Angiogenic Activity of Synthetic Retinoids

| Compound | Assay                                      | Model System | Endpoint         | Result       | Reference           |
|----------|--------------------------------------------|--------------|------------------|--------------|---------------------|
| Re 80    | Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | ID <sub>50</sub> | 6.3 pmol/egg | <a href="#">[1]</a> |
| Am 580   | Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | ID <sub>50</sub> | 23 pmol/egg  | <a href="#">[1]</a> |
| Am 80    | Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | ID <sub>50</sub> | 28 pmol/egg  | <a href="#">[1]</a> |

ID<sub>50</sub>: The dose required to inhibit angiogenesis by 50%.

Table 2: In Vitro Anti-Angiogenic Activity of Am 80 (Tamibarotene)

| Assay                    | Cell Line                                       | Treatment | Endpoint                                                         | Result                 | Reference |
|--------------------------|-------------------------------------------------|-----------|------------------------------------------------------------------|------------------------|-----------|
| Cell Proliferation       | Human Umbilical Vein Endothelial Cells (HUVECs) | Am 80     | Inhibition of VEGF-stimulated growth                             | Remarkable inhibition  | [2]       |
| Cell Migration           | Human Umbilical Vein Endothelial Cells (HUVECs) | Am 80     | Inhibition of migration induced by co-culture with myeloma cells | Marked inhibition      | [2]       |
| Tube Formation           | Human Umbilical Vein Endothelial Cells (HUVECs) | Am 80     | Inhibition of VEGF-induced tube-like structures                  | Significant inhibition |           |
| Receptor Phosphorylation | Not specified                                   | Am 80     | Inhibition of VEGF-induced receptor phosphorylation              | Inhibition observed    |           |

## Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Re 80**'s anti-angiogenic activity.

### In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

This protocol is based on the established methodology used to assess the *in vivo* anti-angiogenic activity of **Re 80**.

**Objective:** To evaluate the inhibitory effect of a test compound on the formation of new blood vessels on the chick chorioallantoic membrane.

#### Materials:

- Fertilized chicken eggs
- Egg incubator with humidity control
- Sterile phosphate-buffered saline (PBS)
- Test compound (**Re 80**) dissolved in a suitable vehicle (e.g., ethanol)
- Vehicle control
- Cortisone acetate-treated methylcellulose discs (for sustained release)
- Stereomicroscope
- Sterile dissecting tools (forceps, scissors)
- 70% ethanol for disinfection
- Parafilm or sterile tape for sealing

#### Procedure:

- Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3-4 days.
- Windowing: On day 3 or 4, disinfect a small area of the eggshell with 70% ethanol. Carefully crack and remove a small piece of the shell to create a window (approximately 1 cm<sup>2</sup>), exposing the CAM.
- Compound Application: Prepare sterile methylcellulose discs containing the test compound (**Re 80**) at various concentrations. A vehicle control disc should also be prepared. Gently

place a single disc onto the CAM, avoiding major blood vessels.

- Sealing and Re-incubation: Seal the window with sterile parafilm or tape and return the eggs to the incubator for an additional 48-72 hours.
- Observation and Quantification: After the incubation period, observe the CAM under a stereomicroscope. The anti-angiogenic effect is determined by the presence of an avascular zone around the disc. The diameter of this avascular zone is measured. The number of blood vessel branch points within a defined area around the disc can also be counted.
- Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The  $ID_{50}$  value, the dose that causes 50% inhibition of angiogenesis, is then determined from a dose-response curve.

## In Vitro Endothelial Cell Proliferation Assay

Objective: To determine the effect of a test compound on the proliferation of endothelial cells.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- 96-well cell culture plates
- Test compound (e.g., Am 80)
- VEGF (as a pro-angiogenic stimulus)
- Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)
- Microplate reader

Procedure:

- Cell Seeding: Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells per well in EGM containing a low percentage of FBS (e.g., 0.5-1%) and allow them to attach overnight.
- Treatment: The following day, replace the medium with fresh low-serum medium containing various concentrations of the test compound. Include wells with vehicle control and a positive control (e.g., a known angiogenesis inhibitor). To assess the inhibition of stimulated proliferation, add a pro-angiogenic factor like VEGF to a subset of wells with and without the test compound.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- Quantification of Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions. After the appropriate incubation time, measure the absorbance or fluorescence using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound compared to the vehicle control. Determine the IC<sub>50</sub> value from the dose-response curve.

## In Vitro Endothelial Cell Tube Formation Assay

**Objective:** To assess the ability of a test compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

**Materials:**

- HUVECs
- Basement membrane extract (e.g., Matrigel®)
- 24- or 48-well cell culture plates
- Endothelial Cell Basal Medium (EBM) with low serum
- Test compound
- VEGF (optional, as a stimulus)

- Calcein AM (for visualization)
- Inverted microscope with a camera

**Procedure:**

- Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 24- or 48-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
- Cell Seeding and Treatment: Harvest HUVECs and resuspend them in low-serum EBM. Add the test compound at various concentrations to the cell suspension. Seed the cells onto the solidified basement membrane extract at a density of 10,000-20,000 cells per well.
- Incubation: Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 4-18 hours.
- Visualization and Imaging: Observe the formation of tube-like structures using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM for fluorescent imaging. Capture images from several random fields for each well.
- Quantification and Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of nodes (branch points), and the number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Calculate the percentage of inhibition compared to the vehicle control.

## **In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)**

**Objective:** To evaluate the effect of a test compound on the chemotactic migration of endothelial cells.

**Materials:**

- HUVECs
- Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

- Fibronectin or collagen (for coating the membrane)
- EBM with low serum
- Chemoattractant (e.g., VEGF or FBS)
- Test compound
- Cotton swabs
- Staining solution (e.g., Diff-Quik™ or crystal violet)
- Microscope

**Procedure:**

- Chamber Preparation: Coat the top side of the porous membrane inserts with fibronectin or collagen and allow them to dry.
- Chemoattractant Addition: In the lower chamber of the Boyden apparatus, add EBM containing a chemoattractant (e.g., VEGF).
- Cell Seeding and Treatment: Resuspend HUVECs in serum-free EBM containing various concentrations of the test compound. Seed the cells into the upper chamber of the inserts.
- Incubation: Incubate the chamber at 37°C in a humidified 5% CO<sub>2</sub> incubator for 4-6 hours to allow for cell migration.
- Removal of Non-migrated Cells: After incubation, remove the inserts from the chamber. Gently wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
- Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a suitable staining solution.
- Cell Counting and Data Analysis: Count the number of migrated cells in several random high-power fields under a microscope. Calculate the percentage of inhibition of migration compared to the vehicle control.

# Visualization of Pathways and Workflows

## Putative Signaling Pathway of Re 80 in Angiogenesis Inhibition

The precise signaling pathway of **Re 80** has not been fully elucidated. However, as a synthetic retinoid, it is expected to function through the canonical retinoid signaling pathway. Research on the related compound Am 80 has shown inhibition of VEGF receptor phosphorylation. The following diagram illustrates a putative pathway for the anti-angiogenic action of **Re 80**, integrating known retinoid signaling and its likely impact on the VEGF pathway.



[Click to download full resolution via product page](#)

Caption: Putative signaling pathway for **Re 80**'s anti-angiogenic activity.

# Experimental Workflow for In Vitro Anti-Angiogenesis Screening

The following diagram outlines a typical experimental workflow for screening and characterizing the anti-angiogenic potential of a compound like **Re 80** in vitro.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro anti-angiogenesis screening.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Three novel synthetic retinoids, Re 80, Am 580 and Am 80, all exhibit anti-angiogenic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimyeloma effects of a novel synthetic retinoid Am80 (Tamibarotene) through inhibition of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Anti-Angiogenic Activity of Re 80]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1679242#re-80-anti-angiogenic-activity-research\]](https://www.benchchem.com/product/b1679242#re-80-anti-angiogenic-activity-research)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

